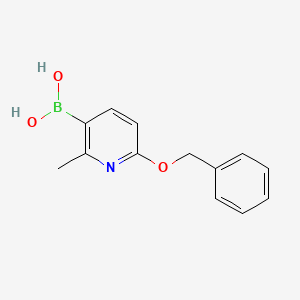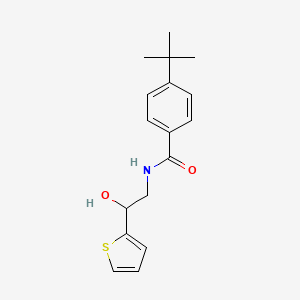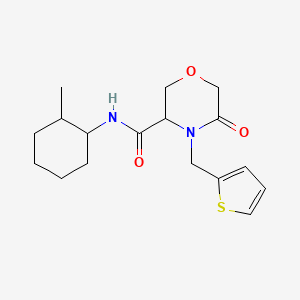![molecular formula C23H24N4O4S B2816144 5-methyl-N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide CAS No. 1396682-40-8](/img/structure/B2816144.png)
5-methyl-N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a complex organic molecule with several functional groups. It contains an isoxazole ring, a pyridine ring, a tetrahydrothiazole ring, and a tetrahydro-2H-pyran ring. The presence of these rings suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Synthesis Analysis
Without specific information or literature on the synthesis of this compound, it’s challenging to provide a detailed synthesis analysis. However, the synthesis would likely involve several steps, including the formation of the isoxazole ring, the pyridine ring, and the tetrahydrothiazole ring, followed by their subsequent functionalization and combination.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may be able to rotate freely around single bonds, leading to a large number of possible conformations. The presence of both electron-rich (e.g., nitrogen in the pyridine and isoxazole rings) and electron-poor (e.g., carbonyl groups) regions could make the molecule polar, potentially affecting its solubility and reactivity.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the presence of multiple functional groups means it could participate in a variety of reactions. For example, the carbonyl groups could undergo nucleophilic addition reactions, and the pyridine ring could participate in electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present.Scientific Research Applications
Synthesis and Biological Activity
- Novel heterocyclic compounds incorporating oxadiazole, isoxazole, and pyrimidine derivatives have been synthesized with expectations of improved pharmacological activities. These studies highlight the versatility of heterocyclic chemistry in drug discovery, particularly for compounds with potential hypertensive, antimicrobial, and anticancer activities (Kumar & Mashelker, 2007), (Martins et al., 2002).
Anticancer Activity
- The exploration of 4,5,6,7-Tetrahydrothieno-pyridine (THTP) derivatives, including those related to the core structure of interest, has shown a broad range of biological activities. These compounds have been evaluated for their potential in antimicrobial, anti-inflammatory, and notably anticancer applications. The synthesis of these derivatives is targeted towards enhancing pharmacological profiles by introducing various substituents, demonstrating the significant role of structural modifications in medicinal chemistry (Rao, M. V. Rao, & Prasad, 2018).
Antimicrobial Activity
- Research on novel pyranopyridine, pyrazolo[1,5-a]pyrimidine, and isoxazole derivatives has revealed their potential antimicrobial activities. These studies contribute to the ongoing search for new antimicrobial agents with enhanced efficacy and reduced resistance issues. The compounds' activities against a range of bacterial and fungal strains underscore the therapeutic potential of such molecular frameworks in addressing infectious diseases (Zhuravel et al., 2005).
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials.
properties
IUPAC Name |
5-methyl-N-[5-(4-phenyloxane-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-15-13-18(26-31-15)20(28)25-22-24-17-7-10-27(14-19(17)32-22)21(29)23(8-11-30-12-9-23)16-5-3-2-4-6-16/h2-6,13H,7-12,14H2,1H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDIVXBQLOSIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

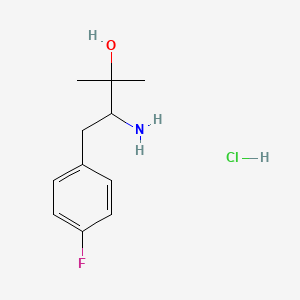
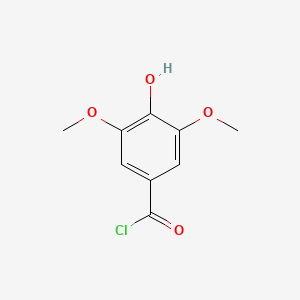
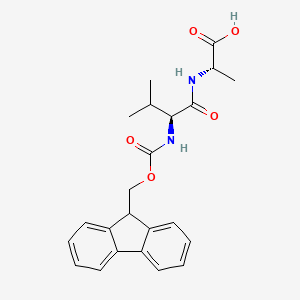
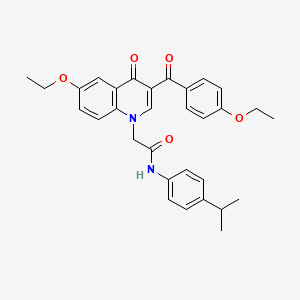
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2816067.png)
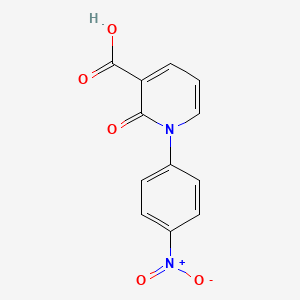
![1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
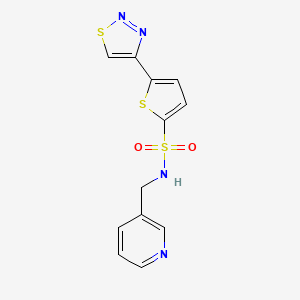
![5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride](/img/structure/B2816073.png)
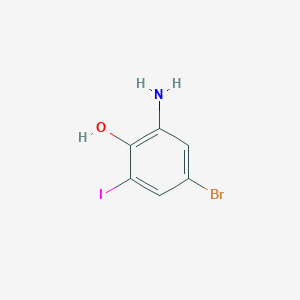
![N-(3-chloro-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2816076.png)
